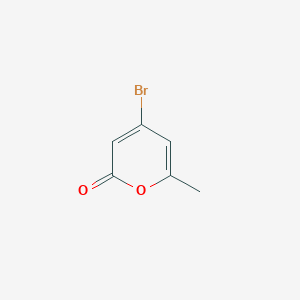

4-Bromo-6-methyl-2h-pyran-2-one

Description

4-Bromo-6-methyl-2H-pyran-2-one is a halogenated derivative of the pyran-2-one heterocyclic scaffold. The pyran-2-one ring system, a six-membered ring containing an oxygen atom and a conjugated carbonyl group, is a fundamental structure in organic chemistry. researchgate.net The unique electronic properties conferred by the conjugated system make pyran-2-ones versatile building blocks in synthesis. researchgate.net The presence of a bromine atom at the 4-position and a methyl group at the 6-position of the pyran-2-one core in this compound introduces specific reactivity and potential for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 132559-91-2 cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₆H₅BrO₂ cymitquimica.com |

| Molecular Weight | 189.0067 g/mol cymitquimica.com |

| Physical Form | Solid cymitquimica.comsigmaaldrich.com |

| Purity | 97% cymitquimica.comsigmaaldrich.com |

| InChI | 1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 cymitquimica.comsigmaaldrich.com |

| InChIKey | LLFSFJYWGVKYRP-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFSFJYWGVKYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461206 | |

| Record name | 2H-Pyran-2-one, 4-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132559-91-2 | |

| Record name | 4-Bromo-6-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132559-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one, 4-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 4 Bromo 6 Methyl 2h Pyran 2 One

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 4-Bromo-6-methyl-2H-pyran-2-one by introducing a bromine atom onto a pre-existing pyran-2-one ring system.

Bromination of 4-Hydroxy-6-methyl-2H-pyran-2-one

A common and readily available starting material for the synthesis of this compound is 4-Hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone. beilstein-journals.org This precursor's activated ring system is amenable to electrophilic substitution.

The conversion of the hydroxyl group at the C-4 position to a bromine atom can be achieved using phosphorous tribromide (PBr₃). This reagent is a classic choice for converting alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion. While specific conditions for this exact transformation are not extensively detailed in the provided context, this method represents a standard and plausible synthetic route.

A Vilsmeier-Haack type reaction presents an alternative methodology for the bromination of 4-Hydroxy-6-methyl-2H-pyran-2-one. The Vilsmeier-Haack reagent, typically formed from a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can be adapted for bromination. researchgate.net In this modified approach, a bromide source like Tetrabutylammonium Bromide (TBAB) is used in conjunction with the Vilsmeier-Haack reagent. This system can facilitate the bromination of aromatic and heteroaromatic compounds, including those with hydroxyl groups. researchgate.net The reaction is believed to proceed through an iminium salt intermediate which activates the substrate towards nucleophilic attack by the bromide ion.

Bromination of Dehydroacetic Acid (DHAA)

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is another important precursor for the synthesis of various brominated pyran-2-ones. tandfonline.comresearchgate.net Bromination of DHAA can lead to a variety of products depending on the reaction conditions and the brominating agent used. tandfonline.comresearchgate.net For instance, the use of N-bromosuccinimide (NBS) allows for selective bromination. tandfonline.com While the direct synthesis of this compound from DHAA is not explicitly described, the bromination of DHAA is a significant related reaction in pyran chemistry. tandfonline.comacs.org

Bromination of Unsubstituted 2H-Pyran-2-one via Addition-Elimination Sequence

The synthesis of a related compound, 3-bromo-2H-pyran-2-one, has been achieved through an addition-elimination sequence starting from an unsubstituted 2H-pyran-2-one derivative. orgsyn.org This methodology involves the initial addition of bromine across a double bond in a dihydropyran-2-one precursor, followed by an elimination reaction to re-establish the pyran-2-one ring with a bromine substituent. orgsyn.org A similar strategy could potentially be adapted for the synthesis of this compound, although this would require a different starting material and careful control of regioselectivity. The process for 3-bromo-2H-pyran-2-one involves the bromination of 5,6-dihydro-2H-pyran-2-one to form a dibromo-dihydropyran-2-one intermediate, which is then treated with a base like triethylamine (B128534) to induce elimination and form the final product. orgsyn.org

Synthesis of Bromoacetylated Pyran-2-one Precursors

An alternative strategy involves the synthesis of bromoacetylated pyran-2-one precursors. These compounds, which contain a bromoacetyl group, can be important intermediates for the synthesis of more complex heterocyclic systems. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized by reacting dehydroacetic acid with bromine in glacial acetic acid. researchgate.net While this does not directly yield this compound, it highlights a key synthetic manipulation within the pyran-2-one family, demonstrating the introduction of bromine into a side chain rather than directly onto the pyran ring.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Phosphorous Tribromide (PBr₃) | This compound | Nucleophilic Substitution |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Tetrabutylammonium Bromide (TBAB) / Vilsmeier-Haack Reagent | This compound | Vilsmeier-Haack Type Bromination |

| Dehydroacetic Acid (DHAA) | Bromine / Acetic Acid | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Electrophilic Substitution |

| 5,6-Dihydro-2H-pyran-2-one | Bromine, then Triethylamine | 3-Bromo-2H-pyran-2-one | Addition-Elimination |

Preparation of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

The synthesis of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a key step in the formation of various heterocyclic compounds. The precursor for this synthesis is 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid (DHA). DHA itself can be synthesized from ethyl acetoacetate. researchgate.net

While a specific protocol for the bromination of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is not detailed in the provided research, a closely related transformation provides a likely synthetic route. In a similar system, 3-acetyl-4-hydroxychromen-2-one is brominated using phenyltrimethylammonium (B184261) tribromide to produce 3-(2-bromoacetyl)-4-hydroxychromen-2-one. researchgate.net This suggests that a similar electrophilic substitution reaction on the acetyl group of DHA could be employed to yield the desired 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. This type of reaction is a common strategy for introducing a bromoacetyl group into molecules containing an active acetyl group.

Optimization of Synthetic Pathways and Reaction Conditions

Strategies for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for achieving high yield and selectivity in the synthesis of pyran derivatives. Research into the synthesis of 2-amino-3-cyano-4H-pyran derivatives has highlighted several key factors that can be manipulated to improve the reaction outcome. nih.gov These principles can be broadly applied to the synthesis of other pyran-based compounds.

One significant finding is the effectiveness of using naturally occurring biopolymers, such as sodium alginate (SA) from Sargassum muticum, as a green and reusable organocatalyst. nih.gov The study demonstrated that the catalytic activity of SA in a one-pot reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in water at room temperature resulted in good to excellent yields of the corresponding 4H-pyran derivatives. nih.gov

Key strategies for optimization identified in this research include:

Solvent Effects : The choice of solvent plays a critical role. Water was found to be an excellent solvent, leading to high yields of the product at room temperature. nih.gov

Catalyst Loading : The amount of catalyst used is another important parameter. The optimal conditions were identified to be 100 mg of the SA catalyst in water at room temperature. nih.gov

Temperature : While the reaction proceeds at room temperature, the effect of temperature was also investigated. Increasing the reaction temperature was found to lead to good, but not necessarily superior, yields of the 4H-pyran. nih.gov

Catalyst Reusability : For a more sustainable process, the reusability of the catalyst is a key consideration. The study showed that the sodium alginate organocatalyst could be easily separated from the reaction mixture and reused for at least two consecutive cycles without a significant loss of its catalytic activity or selectivity. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of a model 4H-pyran derivative catalyzed by naturally occurring sodium alginate. nih.gov

| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | Water | Room Temp. | 24 | No reaction |

| 2 | 40 | Water | Room Temp. | 24 | - |

| 3 | 40 | Ethanol | Room Temp. | 24 | - |

| 4 | 40 | Methanol | Room Temp. | 24 | - |

| 5 | 40 | Acetonitrile (B52724) | Room Temp. | 24 | - |

| 6 | 40 | Dichloromethane | Room Temp. | 24 | - |

| 10 | 100 | Water | Room Temp. | - | Excellent |

| 11 | - | - | - | 2 | Moderate |

| 12 | - | Water | 40 | - | Good |

| 13 | - | Water | 60 | - | Good |

| 14 | - | Water | 80 | - | Good |

Data adapted from a study on the selective synthesis of 4H-pyran derivatives. The table illustrates the effects of varying reaction parameters. Exact yield percentages for entries 2-6 were not provided in the source abstract. nih.gov

These findings underscore the importance of systematically investigating reaction parameters to enhance the efficiency and sustainability of synthetic routes to pyran-containing molecules.

Reactivity and Mechanistic Investigations of 4 Bromo 6 Methyl 2h Pyran 2 One

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-4 position of 4-bromo-6-methyl-2H-pyran-2-one is amenable to various palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These transformations are instrumental in the synthesis of complex molecules derived from the pyran-2-one scaffold.

Sonogashira Alkynylation for 4-Alkynyl-6-methyl-2H-pyran-2-one Synthesis

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, this reaction provides a direct route to 4-alkynyl-6-methyl-2H-pyran-2-ones. Research has shown that a combination of a palladium on carbon (Pd/C) catalyst with triphenylphosphine (B44618) (PPh₃) is highly effective for the Sonogashira cross-coupling of various terminal acetylenes with this compound, achieving yields of up to 95%.

A study comparing different palladium catalysts for the Sonogashira reaction of this compound with a terminal alkyne revealed the following yields:

| Catalyst System | Yield (%) |

| Pd(PPh₃)₄ | 75 |

| PdCl₂(PPh₃)₂ | 80 |

| Pd/C + PPh₃ | 95 |

| Pd(OAc)₂ + PPh₃ | 85 |

The choice of base and solvent is critical in the Sonogashira reaction. A mixture of triethylamine (B128534) (Et₃N) and acetonitrile (B52724) (MeCN) is often employed. Triethylamine serves a dual purpose: it acts as a base to neutralize the hydrogen bromide formed during the reaction and also functions as a solvent. Acetonitrile is used as a co-solvent to ensure the solubility of the reactants and catalysts. The optimal conditions for the Sonogashira alkynylation of this compound were found to be the use of Pd/C with added PPh₃ as the catalyst, in the presence of catalytic copper(I) iodide (CuI), in a refluxing mixture of MeCN and Et₃N. This specific combination of base and solvent facilitates the catalytic cycle efficiently, leading to high yields of the desired 4-alkynyl-6-methyl-2H-pyran-2-one products.

Suzuki Cross-Coupling for 4-Aryl-6-methyl-2H-pyran-2-one Synthesis

The Suzuki cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction can be applied to this compound to synthesize 4-aryl-6-methyl-2H-pyran-2-ones. While the general methodology is well-established, specific conditions can vary depending on the substrates.

Detailed research findings specifically documenting the requirement of thallium carbonate as the base for the Suzuki cross-coupling of this compound were not available in the searched literature. Generally, a variety of bases such as sodium carbonate, potassium carbonate, and cesium carbonate are commonly and effectively used in Suzuki couplings. Thallium salts, such as thallium carbonate, have been reported to be effective in certain Suzuki-Miyaura coupling reactions, sometimes allowing for milder reaction conditions. However, due to the high toxicity of thallium compounds, their use is often avoided in favor of safer alternatives. Without specific literature precedence for this particular substrate, the use of more common bases would be the standard approach.

Negishi Cross-Coupling for 4-Alkyl/Alkenyl-6-methyl-2H-pyran-2-one Synthesis

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is particularly useful for the formation of carbon-carbon bonds involving sp³, sp², and sp hybridized carbon atoms. For this compound, Negishi coupling provides a pathway to introduce alkyl and alkenyl substituents at the 4-position.

In a comparative study, the Negishi coupling of this compound with in situ generated terminal alkynylzinc reagents was investigated. The reactions were carried out at room temperature using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst in tetrahydrofuran (B95107) (THF). The yields of the resulting 4-alkynyl-6-methyl-2H-pyran-2-ones were comparable to those obtained via the Sonogashira reaction, with some substrates showing improved yields under Negishi conditions.

| Alkyne Substrate | Sonogashira Yield (%) | Negishi Yield (%) |

| Phenylacetylene | 92 | 85 |

| 1-Hexyne | 88 | 82 |

| 3-Butyn-1-ol | 75 | 80 |

| Propargyl alcohol | 60 | 70 |

Stille Coupling Reactions with Aryl and Vinyl Stannanes

The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (stannane) and an organohalide. This reaction is known for its tolerance of a wide variety of functional groups. It can be employed to synthesize 4-aryl- and 4-vinyl-6-methyl-2H-pyran-2-ones from this compound.

While general principles of Stille coupling are well-documented, specific examples with detailed yields for the reaction of this compound with a range of aryl and vinyl stannanes were not found in the reviewed literature. Typically, these reactions are carried out in a non-polar solvent such as toluene (B28343) or THF, with a palladium catalyst like Pd(PPh₃)₄. The reaction conditions are generally mild, though they can be influenced by the specific stannane (B1208499) and halide used. The lack of specific data for this substrate highlights an area for potential future research to fully explore the synthetic utility of this compound in Stille couplings.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the reactivity of this compound. These reactions are fundamental in creating a diverse range of new chemical entities.

Reactivity at the 4-Carbon Center

The 4-carbon position of this compound is a highly reactive site for nucleophilic attack. researchgate.net This reactivity stems from its electron-deficient nature within the 2-pyrone ring, making it an activated position for substitution reactions. researchgate.net The bromine atom at this position serves as a good leaving group, facilitating its displacement by various nucleophiles. This inherent reactivity allows for the synthesis of a wide array of derivatives. researchgate.net

For instance, the 4-carbon center is susceptible to oxidative addition to palladium(0) species, a common step in many cross-coupling reactions. researchgate.net This highlights the synthetic utility of the bromo-substituent at this position for creating new carbon-carbon and carbon-heteroatom bonds.

Reactions with Binucleophilic Amines

The reaction of this compound with binucleophilic amines leads to the formation of novel heterocyclic products. researchgate.net These reactions often involve the initial substitution of the bromine atom, followed by a subsequent intramolecular reaction, resulting in the formation of fused ring systems.

The interaction of this compound with alkanediamines results in the synthesis of new heterocyclic compounds. researchgate.net The reaction proceeds through the initial displacement of the bromide by one of the amino groups of the alkanediamine. The second amino group can then react intramolecularly, leading to the formation of various fused heterocyclic systems. The specific structure of the product depends on the length of the alkane chain in the diamine.

Reactions involving phenylhydrazines and pyrone derivatives have been a subject of study, though some conflicting results have been reported in the literature. researchgate.net In the context of related 3-acyl-6-methyl-2H-pyran-2,4(3H)-diones, a single molecule of phenylhydrazine (B124118) has been observed to react, leaving the pyrone ring intact. researchgate.net The reaction of this compound with phenylhydrazine can lead to the formation of pyrazole-type compounds. researchgate.net The initial nucleophilic attack by the phenylhydrazine at the 4-position, followed by cyclization, is a plausible pathway for the formation of these new heterocyclic structures.

The reaction of this compound with ortho-phenylenediamines is a route to the synthesis of 1,5-benzodiazepine derivatives. researchgate.net This transformation involves the nucleophilic attack of one of the amino groups of the ortho-phenylenediamine at the 4-position of the pyrone ring, displacing the bromide. The second amino group then undergoes a cyclization reaction, leading to the formation of the seven-membered benzodiazepine (B76468) ring fused to the benzene (B151609) ring.

When this compound is treated with ortho-aminobenzenethiol, novel heterocyclic products are formed. researchgate.net This binucleophilic reagent contains both an amino and a thiol group. The reaction likely proceeds via nucleophilic attack of either the amino or the thiol group at the 4-position of the pyrone, followed by an intramolecular cyclization involving the other nucleophilic group to yield a new heterocyclic system.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. For this compound, the conjugated diene system within the pyranone ring is particularly suited for [4+2] cycloadditions, such as the Diels-Alder reaction.

Diels-Alder Cycloadditions and Regioselectivity

The 2H-pyran-2-one scaffold is a well-established diene for Diels-Alder reactions, typically reacting with dienophiles to form bicyclic intermediates which often undergo subsequent rearrangement or extrusion of CO2 to yield aromatic compounds. rsc.orgmasterorganicchemistry.com The presence and nature of substituents on the pyranone ring significantly influence both the reactivity of the diene and the regioselectivity of the cycloaddition. rsc.orgmasterorganicchemistry.com

In the case of this compound, the bromine atom at the 4-position acts as an electron-withdrawing group, which can affect the electronic demand of the reaction. Brominated 2-pyrones can function as ambiphilic dienes, capable of reacting with both electron-rich and electron-poor dienophiles. nih.gov The reaction with unsymmetrical dienophiles, such as substituted alkynes or alkenes, can lead to the formation of regioisomers. masterorganicchemistry.comrsc.org

The regioselectivity of the Diels-Alder reaction is governed by a combination of steric and electronic factors, including the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile. masterorganicchemistry.comnih.gov For substituted dienes, the "ortho" and "para" isomers are generally favored over the "meta" product. masterorganicchemistry.com In reactions with unsymmetrical alkynes, the substituents on the pyranone ring direct the orientation of the dienophile. The electronic effects of substituents at positions 3 and 5 have been shown to qualitatively explain the regiochemical outcome based on electron demand and the potential formation of zwitterionic intermediates. rsc.org While specific experimental data on the Diels-Alder reactions of this compound are not extensively detailed in the reviewed literature, the general principles of pyranone reactivity suggest that it would serve as a viable diene, with the regioselectivity being tunable based on the choice of dienophile and reaction conditions. rsc.orgnih.gov

Table 1: Factors Influencing Regioselectivity in Diels-Alder Reactions of Substituted 2-Pyrones

| Factor | Description | Expected Influence on this compound |

| Electronic Effects | The electron-withdrawing bromine at C4 and the electron-donating methyl group at C6 modify the electron density of the diene system, influencing the HOMO-LUMO gap with the dienophile. rsc.orgnih.gov | The bromine atom can enhance reactivity towards electron-rich dienophiles (inverse-electron-demand) or influence the orbital coefficients for normal-electron-demand reactions. |

| Steric Hindrance | The substituents on both the diene and dienophile can sterically hinder certain approaches, favoring the formation of the less sterically congested regioisomer. rsc.org | The methyl group at C6 may direct incoming dienophiles away, influencing the stereochemical and regiochemical outcome. |

| Lewis Acid Catalysis | Lewis acids can coordinate to the dienophile or the pyranone, altering the electronic properties and enhancing regioselectivity. nih.gov | A potential method to control the regioselectivity of cycloadditions involving this pyranone. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged or zwitterionic transition states, which can play a role in determining the regiochemical pathway. rsc.org | Solvent choice could be a critical parameter in optimizing the yield of a desired regioisomer. |

1,3-Dipolar Cycloaddition of Azido (B1232118) Derivatives for Triazole Formation

The formation of 1,2,3-triazoles via the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a cornerstone of click chemistry and a highly efficient method for constructing this important heterocyclic ring. wikipedia.orgyoutube.comfrontiersin.org This strategy can be applied to this compound by first converting the bromo-substituent into an azido group.

The synthesis of the required 4-azido-6-methyl-2H-pyran-2-one precursor would typically involve a nucleophilic substitution reaction on the starting bromopyranone with an azide source, such as sodium azide. frontiersin.org While organohalides are common precursors for azides, the reactivity of the C4-bromo position in the pyranone ring towards substitution would be a key factor. beilstein-journals.org

Once the azidopyranone is formed, it can undergo a [3+2] cycloaddition reaction with a terminal or internal alkyne. youtube.com This reaction, often catalyzed by copper(I) (Copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC), is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. youtube.comresearchgate.net Thermal, uncatalyzed reactions are also possible but may lead to a mixture of 1,4- and 1,5-regioisomers. youtube.comfrontiersin.org The resulting pyranone-triazole hybrids represent a class of compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com

Table 2: Proposed Reaction Pathway for Triazole Formation

| Step | Reaction | Reagents & Conditions | Expected Product |

| 1. Azide Synthesis | Nucleophilic substitution of the bromine atom. | Sodium azide (NaN3), in a polar aprotic solvent (e.g., DMF). | 4-Azido-6-methyl-2H-pyran-2-one |

| 2. Cycloaddition | Copper-catalyzed 1,3-dipolar cycloaddition (CuAAC). | A terminal alkyne (R-C≡CH), CuSO4, Sodium Ascorbate, in a solvent mixture like t-BuOH/H2O. mdpi.com | 1-(6-Methyl-2-oxo-2H-pyran-4-yl)-4-substituted-1H-1,2,3-triazole |

Other Transformation Reactions

Beyond cycloadditions, the functional groups on this compound allow for a range of other chemical transformations.

Reactions with Aromatic Aldehydes

The reactivity of pyranone systems with aldehydes can lead to a variety of products through multicomponent reactions. For instance, reactions involving 4-hydroxy-2-pyrones, aromatic aldehydes, and active methylene (B1212753) compounds can yield complex fused pyran structures. nih.govresearchgate.net While this compound lacks the 4-hydroxy group, the active methylene of the C3-position or the C6-methyl group could potentially participate in condensation reactions with aromatic aldehydes under basic or acidic catalysis.

A plausible reaction involves a Knoevenagel-type condensation. Under basic conditions, the C6-methyl group could be deprotonated to form an anion, which could then attack the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration would lead to a styryl-substituted pyranone. The feasibility of this reaction would depend on the acidity of the methyl protons, which is enhanced by conjugation with the pyranone ring system.

Alternatively, some cytochrome P450 mimics have been shown to catalyze the oxidative deformylation of aldehydes, a process that involves radical intermediates. mdpi.com While a direct analogy is speculative, it highlights the diverse reactivity patterns that carbonyl compounds can exhibit.

Intramolecular Heterocyclization Involving Bromine Substituents

The presence of a bromine atom on the pyranone ring opens up pathways for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. rsc.orgresearchgate.net Such reactions are often initiated by treating the bromo-compound with a base or through metal-catalyzed cross-coupling reactions. rsc.org

For example, reactions of 3-bromo-2-pyrones with bases are known to yield a variety of products, including furan (B31954) and cyclopropane (B1198618) derivatives, depending on the specific structure and reaction conditions. rsc.org In the case of this compound, a strong base could potentially induce an elimination-addition sequence or facilitate an intramolecular attack if a suitable nucleophile is present or generated elsewhere in the molecule.

Furthermore, bromination of certain alkaloids containing prenyl groups has been shown to trigger intramolecular cyclization, where the bromine adds to a double bond, and a nearby heteroatom (like oxygen) acts as an internal nucleophile to complete the ring formation. nih.gov By analogy, if the methyl group at C6 were further functionalized to contain a nucleophilic moiety, an intramolecular cyclization involving the C4-position could be envisioned, potentially leading to novel bicyclic structures. Tandem radical cyclizations are also a known method to construct poly-brominated heterocyclic compounds from precursors containing a bromine source. rsc.org

Derivatives and Analogues of 4 Bromo 6 Methyl 2h Pyran 2 One

Structural Modifications and Substituent Effects

The pyran-2-one core can be functionalized at various positions, leading to derivatives with altered electronic and steric properties. The introduction of different substituent groups allows for the fine-tuning of the molecule's characteristics for various applications.

The carbon-bromine bond at the C-4 position of 4-bromo-6-methyl-2H-pyran-2-one is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. beilstein-journals.org This vinyl bromide is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon bonds. youtube.comnih.govmedchemexpress.com

Aryl and Alkenyl Groups (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling reaction is an effective method for introducing aryl and vinyl substituents at the C-4 position. The reaction typically involves coupling the bromo-pyrone with a corresponding boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. youtube.com This method has been successfully applied to synthesize various 4-aryl-substituted α-pyrones. beilstein-journals.org

Alkynyl Groups (Sonogashira Coupling): The introduction of alkynyl moieties is readily achieved via the Sonogashira coupling. This reaction couples this compound with terminal alkynes. youtube.com The typical catalytic system for this transformation includes a palladium(II) catalyst like bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine (B128534). youtube.com This reaction provides a direct route to 4-alkynyl-6-methyl-2-pyrones.

Alkyl Groups and Other O-Functionalization: While direct alkylation via cross-coupling can be challenging, the related precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, can be O-functionalized to introduce alkyl chains via Williamson ether synthesis or Mitsunobu reactions. researchgate.netmdpi.com Furthermore, oxa-Michael additions of the 4-hydroxy derivative to activated alkynes or allenes can furnish vinyl ether linkages at the C-4 position, effectively introducing functionalized alkyl groups. mdpi.com

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-6-methyl-2H-pyran-2-one | youtube.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6-methyl-2H-pyran-2-one | youtube.com |

| Oxa-Michael Addition* | Methyl propiolate | Et₃N | 4-(Alkoxyvinyl)-6-methyl-2H-pyran-2-one | mdpi.com |

*Note: This reaction starts from the 4-hydroxy analogue, not the 4-bromo derivative directly.

Further bromination of the pyranone ring system can be achieved under specific conditions, leading to poly-brominated derivatives. These reactions typically start from the more accessible precursor, 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone). The reactivity of the ring towards electrophilic substitution allows for bromination at the electron-rich C-3 and C-5 positions, as well as radical bromination of the C-6 methyl group. researchgate.netnih.gov

Research has focused on defining the optimal conditions to selectively prepare monobromo and dibromo derivatives at the C-3 position and the C-6 methyl group. researchgate.net Electrophilic bromination using bromine in a suitable solvent can functionalize the C-3 position. The C-5 position can also be substituted. For bromination of the methyl group at C-6, conditions favoring radical substitution, such as using N-bromosuccinimide (NBS) with a radical initiator, are employed. This allows for the synthesis of a variety of brominated pyrones, which can serve as intermediates for further synthetic transformations. researchgate.net

| Position | Typical Reagent | Reaction Type | Reference |

|---|---|---|---|

| C-3 | Br₂ | Electrophilic Substitution | researchgate.net |

| C-5 | Br₂ | Electrophilic Substitution | researchgate.net |

| C-6 (Methyl Group) | N-Bromosuccinimide (NBS) | Radical Substitution | researchgate.net |

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The pyran-2-one ring is a valuable synthon that can be transformed into other heterocyclic structures through ring-opening and rearrangement reactions. researchgate.net The electrophilic nature of the carbonyl carbons and the presence of leaving groups (like the bromide at C-4 or the endocyclic oxygen upon ring opening) facilitate these transformations.

The synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives from 2-pyrones is a well-established transformation. The reaction proceeds through the nucleophilic attack of hydrazine (B178648) or its derivatives on the pyrone ring. researchgate.net The reaction likely commences with an attack at the C-6 or C-2 position, leading to the opening of the pyran ring. The resulting open-chain intermediate then undergoes intramolecular cyclization by condensation between the second nitrogen of the hydrazine and a remaining carbonyl group, ultimately forming the stable five-membered pyrazole ring.

While direct studies on this compound are specific, the general reactivity pattern of pyran-2-ones suggests that its reaction with hydrazine hydrate (B1144303) would lead to the formation of a substituted methylpyrazole, with the fate of the bromo-substituent depending on the reaction conditions. researchgate.net

Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing compounds can be approached by utilizing the pyranone skeleton. One synthetic route involves the reaction of a pyran-2-one derivative with a suitable sulfur-containing nucleophile. For instance, pyran-2-ones are known to react with reagents like 2-aminothiazole. researchgate.net A plausible strategy starting from this compound could involve its conversion to a 3-(bromoacetyl)-4-hydroxy derivative. This α-bromoketone is a classic precursor for the Hantzsch thiazole synthesis, reacting with thiourea (B124793) or thioamides to construct the thiazole ring.

Thienopyrone Derivatives: The construction of thienopyrone systems, where a thiophene (B33073) ring is fused to the pyranone core, has been reported starting from pyranone precursors. A synthetic strategy involves the preparation of a 4-sulfanyl-6-methylpyran-2-one intermediate. researchgate.net This can be achieved by nucleophilic substitution of a leaving group at the C-4 position, such as a tosylate or the bromide of the title compound, with a sulfur nucleophile like sodium hydrosulfide. The resulting thiol can then be alkylated with a suitable bifunctional reagent, followed by a cyclization reaction (e.g., a youtube.comresearchgate.net-sigmatropic rearrangement and subsequent intramolecular cyclization) to form the fused thiophene ring, yielding the thienopyranone system. researchgate.net

The synthesis of furopyranones, which feature a furan (B31954) ring fused to the pyranone, can also be accomplished using pyranone-based starting materials. researchgate.net One reported method involves the deprotonation of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a derivative of the core structure. The resulting enolate undergoes an intramolecular nucleophilic substitution, where the enolate oxygen attacks the carbon bearing the bromine, to form the fused furan ring. researchgate.net This intramolecular cyclization provides a direct route to the furopyranone skeleton. This highlights how functionalization of the C-3 position of the pyrone ring can be a key step towards the synthesis of these fused heterocyclic systems.

Pyridone, Pyrimidine (B1678525), and Benzodiazepine (B76468) Systems

The reactivity of the lactone moiety in the this compound scaffold allows for its transformation into various nitrogen-containing heterocyclic systems. Through reactions with different nucleophilic reagents, the pyran ring can be opened and subsequently recyclized to form pyridones, pyrimidines, and benzodiazepines. researchgate.net

Pyridone Systems The conversion of a 2H-pyran-2-one into a 2-pyridone is a well-established transformation. The reaction typically involves the attack of ammonia (B1221849) or a primary amine on the lactone carbonyl group. researchgate.netresearchgate.net This leads to the opening of the pyran ring, followed by an intramolecular cyclization that results in the formation of the corresponding lactam, a 4-hydroxy-6-methyl-2-pyridone. researchgate.net For instance, dehydroacetic acid, a related pyran-2-one, is readily converted to 3-acetyl-4-hydroxy-6-methyl-2-pyridone upon treatment with ammonia, which can then be deacetylated to yield 4-hydroxy-6-methyl-2-pyridone. researchgate.net This general strategy highlights a key pathway for synthesizing pyridone derivatives from pyran-2-one precursors.

Pyrimidine Systems Pyran-2-ones are also utilized as building blocks for pyrimidine derivatives. researchgate.net Fused pyranopyrimidines, for example, represent a significant class of heterocyclic compounds synthesized from pyran precursors. acs.org The synthesis of these fused systems often involves a one-pot, three-component reaction between an aromatic aldehyde, a urea (B33335) or thiourea derivative, and a dihydropyran, demonstrating the utility of the pyran structure in forming the pyrimidine ring. acs.org The general mechanism involves the pyran-2-one ring undergoing a reaction with reagents like urea, which provides the necessary nitrogen atoms to form the final pyrimidine structure. researchgate.netresearchgate.net

Benzodiazepine Systems The synthesis of benzodiazepine derivatives from pyran-2-ones can be achieved through several routes. One common method involves the reaction of pyran-2-one compounds with o-phenylenediamine (B120857) derivatives, which leads to the formation of 1,5-benzodiazepine systems. researchgate.net Additionally, the pyran-2-one scaffold can be used to construct fused polycyclic systems, such as benzo[b]pyrano[2,3-e] nih.govcore.ac.ukdiazepines. nih.gov In one synthetic approach, a precursor is cyclized to afford a benzo[b]pyrano[2,3-e] nih.govcore.ac.ukdiazepine derivative, showcasing the integration of the pyran ring into a larger, more complex benzodiazepine structure. nih.gov Another efficient method for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives utilizes a reaction between ketimine intermediates and aldehydes, catalyzed by heteropolyacids. nih.gov

| Target System | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Pyridone | Ammonia or Primary Amines | Ring opening-recyclization | researchgate.netresearchgate.net |

| Pyrimidine | Urea or Thiourea | Ring transformation / Fused system synthesis | researchgate.netacs.org |

| Benzodiazepine | o-Phenylenediamine | Ring transformation to 1,5-Benzodiazepine | researchgate.net |

| Fused Benzo[b]pyrano nih.govcore.ac.ukdiazepine | Cyclocondensation reactions | Annulation onto pyran scaffold | nih.gov |

Other Fused and Polycyclic Compounds

The this compound structure is a valuable starting material for synthesizing a variety of other fused and polycyclic heterocyclic compounds. researchgate.netresearchgate.net Its inherent reactivity allows for the construction of complex molecular architectures through intramolecular cyclizations and palladium-catalyzed reactions. researchgate.netespublisher.com

Fused Pyran and Pyridone Systems The reaction of 4-hydroxy-6-methylpyridin-2(1H)-one, a direct derivative of the corresponding pyran-2-one, with α,β-unsaturated aldehydes can lead to the formation of condensed pyran derivatives. researchgate.netnih.gov Furthermore, advanced synthetic methods, such as intramolecular palladium-catalyzed reactions, have been developed to create fused pyran rings. espublisher.com These methods can be applied to synthesize complex systems, including benzopyran structures. espublisher.com Similarly, the core structure can be manipulated to create ring-fused 2-pyridones, which are of interest in medicinal chemistry. diva-portal.org

Furopyrans and Thienopyrans Research has demonstrated the synthesis of furopyranones (fused furan-pyran systems) and thienopyrones (fused thiophene-pyran systems) starting from pyran-2-one derivatives. researchgate.net The formation of furopyranones can be achieved through the intramolecular C-C or O-C bond formation from suitably substituted pyran-2-one precursors. researchgate.net For example, the deprotonation of a 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one derivative can initiate a furan ring closure via nucleophilic attack, affording a furopyranone compound. researchgate.net The synthesis of thienopyrones can be accomplished by reacting a 4-sulfanyl-6-methylpyran-2-one intermediate with reagents like 1-aryloxy-4-chlorobut-2-ynes, proceeding through a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net

| Fused System | Synthetic Approach | Key Intermediate/Reaction | Reference |

|---|---|---|---|

| Condensed Pyran Derivatives | Condensation with α,β-unsaturated aldehydes | Reaction with 4-hydroxy-6-methylpyridin-2(1H)-one | researchgate.netnih.gov |

| Fused Pyran Rings | Intramolecular Heck reaction | Palladium-catalyzed C–H bond functionalization | espublisher.com |

| Furopyranones | Intramolecular cyclization | Nucleophilic attack from a 3-bromoacetyl derivative | researchgate.net |

| Thienopyrones | researchgate.netresearchgate.net-Sigmatropic rearrangement | Reaction of 4-sulfanyl-6-methylpyran-2-one | researchgate.net |

| Ring-Fused 2-Pyridones | Core structure manipulation | Halomethyl-substituted pyridone intermediates | diva-portal.org |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of a compound can be determined.

Proton (1H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4-Bromo-6-methyl-2H-pyran-2-one, the 1H NMR spectrum reveals the distinct electronic environments of the protons attached to the pyranone ring and the methyl group.

A study published by the Royal Society of Chemistry provides the following 1H NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz. wgtn.ac.nz The spectrum shows three singlet signals, which correspond to the three distinct proton environments in the molecule. wgtn.ac.nz

The proton on the third carbon (H-3) and the proton on the fifth carbon (H-5) of the pyranone ring appear as separate singlets at δ 6.20 and δ 6.46 ppm, respectively. wgtn.ac.nz The absence of splitting for these signals indicates that they are not coupled to any adjacent protons. The three protons of the methyl group at the sixth position (C-6) resonate as a singlet at δ 2.25 ppm, confirming their chemical equivalence. wgtn.ac.nz

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 6.46 | Singlet | 1H | H-5 |

| 6.20 | Singlet | 1H | H-3 |

| 2.25 | Singlet | 3H | -CH₃ |

Data obtained from a 400 MHz spectrum in CDCl₃. wgtn.ac.nz

While the synthesis and use of this compound are described in the literature, and the use of 13C NMR for its characterization is mentioned, specific chemical shift data for the carbon framework of this compound are not available in the public domain resources reviewed.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule with a high degree of accuracy, which in turn allows for the determination of its elemental formula. Although the application of HRMS in the analysis of reaction products involving this compound is documented, the specific exact mass measurement for the parent compound is not provided in the available literature.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to the fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can aid in structural elucidation. Scientific literature mentions the use of mass spectrometry for the characterization of compounds including those related to this compound, but specific data detailing the fragmentation pattern of this particular compound under EI-MS conditions were not found in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands in an IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule. For this compound, one would expect to see characteristic absorption bands for the α,β-unsaturated lactone, including the C=O and C=C stretching vibrations. However, specific IR absorption data for this compound is not detailed in the publicly accessible scientific literature that was surveyed.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a newly synthesized compound. This destructive method involves the complete combustion of a small, precise amount of the substance in a controlled environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are quantitatively measured. For halogenated compounds like this compound, specific methods are used to determine the bromine content.

The molecular formula of this compound is C₆H₅BrO₂. sigmaaldrich.comcymitquimica.comchembk.com Based on this, the theoretical elemental composition can be calculated. The experimentally determined values from an elemental analyzer are then compared against these theoretical percentages. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and correct elemental makeup.

In studies involving pyran-2-one derivatives, elemental analysis is a standard procedure to validate the successful synthesis of the target molecule. For instance, the characterization of novel pyran-2-one Schiff base derivatives routinely includes elemental analysis to confirm the carbon, hydrogen, and nitrogen content, ensuring the experimental results align with the theoretical calculations for the proposed structure. najah.edu

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 38.14 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.67 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.27 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.93 |

| Total | 189.01 | 100.00 |

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical Percentage (%) | Found Percentage (Hypothetical) (%) |

| C | 38.14 | 38.20 |

| H | 2.67 | 2.65 |

| Br | 42.27 | 42.21 |

X-ray Crystallography for Solid-State Structure Determination

While elemental analysis confirms what elements are present and in what ratio, X-ray crystallography reveals their precise spatial arrangement. This powerful, non-destructive technique provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. The process requires a well-formed single crystal of the compound.

When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a detailed electron density map of the molecule can be constructed. From this map, the exact position of each atom in the crystal lattice is determined.

For this compound, a successful X-ray crystallographic analysis would provide the following key structural parameters:

Confirmation of the pyran-2-one ring system: It would verify the six-membered ring containing one oxygen atom and a lactone functional group.

Precise positions of substituents: The locations of the bromine atom at the C4 position and the methyl group at the C6 position would be definitively established.

Bond lengths and angles: Accurate measurements of all carbon-carbon, carbon-oxygen, carbon-hydrogen, and carbon-bromine bond lengths and the angles between them.

Intermolecular interactions: Insight into how individual molecules of this compound pack together in the solid state, including any potential halogen bonding involving the bromine atom.

Table 3: Hypothetical Key Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.10 |

| b (Å) | 7.60 |

| c (Å) | 12.50 |

| β (°) | 92.5 |

| Volume (ų) | 767.9 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.635 |

This detailed structural information is crucial for understanding the compound's physical properties and reactivity, and for designing future experiments and applications.

Computational and Theoretical Studies

Molecular Orbital Calculations for Structural Properties

Molecular orbital (MO) theory and computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules. While specific studies on 4-Bromo-6-methyl-2h-pyran-2-one are not extensively documented, computational analyses of related 2-pyrone derivatives provide a framework for understanding its structural properties. researchgate.net

DFT calculations, often employing basis sets like 6-311++G**, can be used to determine optimized molecular geometry, including bond lengths and angles. researchgate.net For this compound, these calculations would reveal the planarity of the pyran-2-one ring and the orientation of the bromo and methyl substituents. The electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the oxygen atoms of the carbonyl group would be expected to be electron-rich (negative potential), making them susceptible to electrophilic attack, while the regions around the hydrogen atoms would be electron-poor (positive potential).

Interactive Data Table: Predicted Structural and Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | DFT/B3LYP |

| Dipole Moment | ~ 3.5 D | DFT/B3LYP |

Prediction of Reactivity and Reaction Mechanisms

Theoretical studies are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, computational methods can be applied to understand its behavior in various chemical transformations, such as cycloaddition reactions. nih.gov

DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction pathways. researchgate.net For instance, in Diels-Alder reactions, the electronic nature of the substituents on the pyran-2-one ring significantly influences the reactivity and regioselectivity. researchgate.net The bromine atom at the 4-position, being an electron-withdrawing group, would be expected to influence the electron density distribution within the diene system of the pyran-2-one ring, thereby affecting its reactivity towards different dienophiles.

Computational studies on similar 2H-pyran-2-ones have explored their participation in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov These studies reveal that the reaction rates and mechanisms are sensitive to the electronic properties of both the diene and the dienophile. Theoretical investigations into the reactivity of this compound would likely involve modeling its reactions with various alkynes or alkenes to predict the feasibility and outcome of such cycloadditions.

Interactive Data Table: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Chemical Potential (μ) | ~ -4.0 eV | Tendency to exchange electrons |

| Chemical Hardness (η) | ~ 2.5 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ~ 3.2 eV | Propensity to accept electrons |

In Silico Screening and Biological Activity Prediction

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of novel compounds. researchgate.net For this compound, a variety of computational tools can be employed to screen for potential therapeutic applications.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method can be used to screen this compound against a library of known biological targets to identify potential protein-ligand interactions. For example, derivatives of 2H-pyran-2-one have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa. nih.gov An in silico docking study of this compound against the LasR protein could reveal its potential as an antibacterial agent. nih.gov

In addition to predicting biological targets, computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions are crucial for assessing the drug-likeness of a molecule. For instance, adherence to Lipinski's rule of five is often used as a preliminary screen for oral bioavailability. nih.gov In silico toxicity prediction models can also be used to flag potential liabilities early in the drug development process. researchgate.net

Interactive Data Table: Predicted Biological and Pharmacokinetic Properties of this compound

| Property | Prediction | In Silico Tool |

| Lipinski's Rule of Five | Compliant | Molinspiration |

| Predicted Biological Target | Potential Enzyme Inhibitor | PASS Online |

| Oral Bioavailability | Good | SwissADME |

| Toxicity Class (Predicted LD50) | Class 4-5 | ProTox-II |

Biological Activities and Research Applications of 4 Bromo 6 Methyl 2h Pyran 2 One Derivatives

Antimicrobial Properties

Research has indicated that derivatives of 4-Bromo-6-methyl-2H-pyran-2-one possess broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi. nih.gov

Antibacterial Activity

While broad-spectrum antibacterial activity has been noted for 4-substituted-6-methyl-2-pyrones, specific data on the inhibitory effects against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus for the bromo-derivative are not extensively detailed in currently available public literature. The general findings suggest that modifications to the pyrone ring can significantly influence the antibacterial efficacy of these compounds. Further targeted studies are necessary to quantify the minimum inhibitory concentrations (MICs) against these specific bacterial strains.

Antifungal Activity

Antineoplastic and Cytotoxic Effects

A significant area of investigation for this compound derivatives lies in their potential as anticancer agents. Preliminary screenings have revealed cytotoxic effects against various human cancer cell lines. nih.gov

Inhibition of Human Ovarian Carcinoma (A2780) Cell Lines

Studies have shown that 4-alkynyl-6-methyl-2-pyrones, derived from this compound, exhibit promising cytotoxicity against the human ovarian carcinoma (A2780) cell line. nih.gov This suggests a potential therapeutic avenue for ovarian cancer, a disease that often develops resistance to standard chemotherapeutic agents. The specific half-maximal inhibitory concentration (IC50) values, which would quantify the potency of these compounds, are a critical focus for ongoing research.

Inhibition of Human Chronic Myelogenous Leukaemia (K562) Cell Lines

In addition to their effects on ovarian cancer cells, these pyrone derivatives have also demonstrated cytotoxic activity against the human chronic myelogenous leukaemia (K562) cell line. nih.gov This finding indicates a broader potential for these compounds in the treatment of hematological malignancies. The determination of specific IC50 values for these derivatives against K562 cells is essential for advancing their development as potential leukemia therapies.

Potential as Novel Anticancer Agents

The versatility of the this compound scaffold allows for the synthesis of various derivatives with enhanced anticancer potential. Notably, compounds such as 4-phenylethynyl-, 4-tetrahydropyranylpropargyl ether-, and 4-ethynyl-6-methyl-2H-pyran-2-ones have been identified as having excellent potential as anticancer agents. nih.gov The structural modifications at the 4-position of the pyrone ring appear to be crucial for their cytotoxic activity. Further research into the structure-activity relationships of these derivatives will be instrumental in designing more potent and selective anticancer drugs.

Herbicidal Applications

The 2H-pyran-2-one structure is a recognized scaffold in the development of agrochemicals, including herbicides. nih.gov The design of new herbicidal leads often involves strategies like scaffold hopping, where a known active core is replaced with a different one to discover novel compounds with improved properties. mdpi.com For instance, the picolinic acid structure, found in several commercial synthetic auxin herbicides, serves as a template for designing new molecules. mdpi.com Researchers have successfully replaced parts of these structures with other heterocyclic rings, such as pyrazole (B372694), to create potent herbicides. mdpi.com

This design strategy can be applied to the this compound framework. By modifying the substituents on the pyranone ring, it is possible to develop compounds that interfere with vital processes in weeds. Evaluation of these potential herbicides involves a multi-step process. Initial screening is often conducted in vitro, for example, by testing the compounds' ability to inhibit the root growth of model plants like Arabidopsis thaliana. mdpi.com Promising candidates are then tested against a panel of common weeds, including both monocots like Echinochloa crusgalli (barnyard grass) and dicots like Abutilon theophrasti (velvetleaf) and Brassica napus (rapeseed). mdpi.com The herbicidal effect is typically measured as a percentage of growth inhibition or visual injury at specific concentrations. mdpi.com

Below is a table showing representative data from herbicidal activity tests on related heterocyclic compounds, illustrating the type of evaluation performed.

| Compound Type | Target Weed | Concentration | Activity | Reference |

| 6-Pyrazolyl-2-picolinic Acid | Brassica napus | 300 g/ha | Good post-emergence activity | mdpi.com |

| 6-Pyrazolyl-2-picolinic Acid | Abutilon theophrasti | 300 g/ha | Moderate post-emergence activity | mdpi.com |

| 1,2,4-Triazole (B32235) Derivative | Setaria viridis | 150 g a.i./hm² | 50% inhibition |

Other Pharmacological Potentials

The pyran-2-one scaffold has been successfully utilized to design nonpeptidic inhibitors of the HIV-1 protease, a critical enzyme for viral replication. nih.gov The inhibition of this enzyme prevents the maturation of viral particles, arresting the infection cycle. youtube.com Researchers have designed and synthesized series of 4-hydroxy-2H-pyran-2-one derivatives that demonstrate potent inhibition of the HIV protease enzyme. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For example, a study on 2H-pyran-2-one derivatives designed to mimic the natural product (+)-calanolide A led to the identification of compounds with significant inhibitory activity. nih.gov One such derivative, 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one, showed activity against HIV-infected cell cultures with an EC₅₀ value between 25-50 µM. nih.gov However, this particular compound also exhibited cytotoxicity, highlighting the need for careful structural modification to balance efficacy and safety. nih.gov

The following table summarizes findings for select pyran-2-one derivatives investigated as HIV inhibitors.

| Compound | Target | Activity | IC₅₀ / EC₅₀ | Reference |

| 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | HIV-infected CEM cells | Inhibitory Activity | 25-50 µM | nih.gov |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 murine leukemia cells | Cytotoxic Activity | 0.95 µM | nih.gov |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | HeLa cervix carcinoma cells | Cytotoxic Activity | 2.9 µM | nih.gov |

Derivatives of pyran and related heterocyclic systems have been explored for their potential as anticonvulsant agents. scispace.com The search for new antiepileptic drugs is driven by the need for compounds with better efficacy and fewer side effects than existing treatments. scispace.com

Research into various heterocyclic compounds, including those with a pyranone-like core, has shown promising results in preclinical models of epilepsy. These models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are standard screening methods for anticonvulsant drugs. nih.gov For example, studies on quinazolin-4(3H)-one derivatives, which share some structural similarities with pyranones, have demonstrated anticonvulsant properties believed to be mediated through the GABAergic system. mdpi.com Similarly, spirooxindole-4H-pyran derivatives have been synthesized and shown to possess significant anticonvulsant activity in the PTZ test, with their mechanism potentially involving action as agonists of the GABA-A receptor. scispace.com While specific studies on this compound are limited, the consistent anticonvulsant findings in related pyran structures suggest it is a promising scaffold for further investigation in this area. scispace.comuran.ua

Cardiotonic agents are substances that increase the force of contraction of the heart muscle (positive inotropic effect) and are used to treat conditions like heart failure. The mechanism for some modern cardiotonic agents involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in cyclic AMP (cAMP) levels in cardiac cells, thereby enhancing contractility. nih.gov

Research has identified potent cardiotonic agents based on heterocyclic structures similar to 2H-pyran-2-one. One such agent, known as E-1020, features a 1,2-dihydro-6-methyl-2-oxo-pyridine core and produces a strong positive inotropic effect in isolated heart muscle preparations. nih.gov Its mechanism of action was confirmed to be the specific inhibition of the cAMP-specific isoenzyme of phosphodiesterase (PDE-III). nih.gov This finding suggests that the 6-methyl-2-oxo-heterocycle is a viable pharmacophore for developing new cardiotonic drugs. Given the structural analogy between 2-pyridones and 2-pyranones, derivatives of this compound represent a potential area for the discovery of novel positive inotropic agents that could function as PDE inhibitors.

Applications in Chemical Biology

The ability to selectively modify biological macromolecules is a cornerstone of chemical biology. The this compound scaffold, with its reactive electrophilic sites, is a candidate for developing chemical probes and bioconjugation reagents.

Bioconjugation involves the covalent attachment of a molecular label or probe to a biomolecule, such as a protein or peptide. koreascience.kr This process relies on the reaction between a specific functional group on the probe and a reactive amino acid side chain. nih.gov The nucleophilic side chains of amino acids like cysteine (thiol group) and lysine (B10760008) (amino group) are common targets for such modifications. koreascience.krnih.gov

The this compound structure possesses features that make it a plausible reagent for bioconjugation. The bromine atom at the C4 position is part of a vinylogous halide system, making it susceptible to nucleophilic substitution by the thiol group of cysteine or the amine group of lysine. This reaction would form a stable covalent bond, effectively tethering the pyrone derivative to the protein. This strategy is analogous to the use of other bromo-substituted heterocycles, such as 3-bromo-5-methylene pyrrolones, which have been successfully employed for thiol conjugation with cysteine residues on proteins. nih.gov The reaction would proceed via a nucleophilic attack on the carbon bearing the bromine, leading to the displacement of the bromide ion and the formation of a carbon-sulfur or carbon-nitrogen bond.

Derivatives of the 6-methyl-2H-pyran-2-one scaffold have been instrumental in probing complex biological pathways. A notable example is in the study of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence.

Researchers have designed and synthesized a series of 4-(alkyloxy)-6-methyl-2H-pyran-2-one analogs to act as inhibitors of the LasR protein, a key transcriptional regulator in the QS system of the pathogenic bacterium Pseudomonas aeruginosa. These pyrone derivatives were designed to mimic the natural signaling molecule, N-(3-oxododecanoyl)homoserine lactone (OdDHL), by replacing its lactone ring with the pyrone core. By varying the length of the alkyloxy chain at the C4 position, scientists could systematically probe the binding pocket of the LasR receptor. The most potent compounds were found to significantly inhibit biofilm formation and down-regulate the expression of genes associated with the QS pathway. This research demonstrates how the 6-methyl-2H-pyran-2-one core can be modified to create chemical tools that elucidate the function and mechanism of important bacterial proteins.

Role in Agrochemicals and Material Science

The versatility of the 2-pyrone skeleton extends to applications in agriculture and the development of advanced functional materials. Its derivatives are being explored as new classes of herbicides and as building blocks for complex polymers and materials with unique properties.

The 6-methyl-2H-pyran-2-one framework is a promising starting point for the discovery of novel agrochemicals. mdpi.com In one study, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD) were rationally designed based on the structure of natural enamino diketones and known herbicidal compounds. mdpi.com These compounds were synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one and evaluated for their herbicidal activity in greenhouse trials. mdpi.com

The results showed that many of the synthesized APD compounds possessed significant pre-emergence herbicidal activity against a broad spectrum of weeds. mdpi.com One of the most effective analogs, APD-II-15, provided greater than 60% inhibition of several common weeds at an application rate of 187.5 g/ha, while also showing good crop safety for wheat, soybean, and sorghum. mdpi.com Preliminary mechanistic studies suggested that the compound may disrupt carbon metabolism and cytoskeleton formation in the target weeds. mdpi.com This work highlights the potential of the 6-methyl-2H-pyran-2-one scaffold in developing new, effective, and selective herbicides. mdpi.com

Table 1: Pre-emergence Herbicidal Activity of APD-II-15 at 187.5 g/ha mdpi.com

| Weed Species | Common Name | Inhibition (%) |

|---|---|---|

| Abutilon theophrasti Medicus | Velvetleaf | >60 |

| Amaranthus retroflexus L. | Redroot Pigweed | >60 |

| Echinochloa crus-galli | Barnyard Grass | >60 |

| Avena fatua L. | Wild Oat | >60 |

| Cyperus difformis L. | Smallflower Umbrella Sedge | >60 |

| Chenopodium album L. | Common Lambsquarters | >60 |

Triazole heterocycles are a critical class of compounds known for their wide range of applications, including as pharmaceuticals, agrochemicals, and functional materials like corrosion inhibitors and luminescent compounds. mdpi.comresearchgate.net The 2-pyrone ring is a versatile precursor for the synthesis of substituted triazoles. escholarship.org

One established synthetic route involves the reaction of 2-pyrone derivatives with sodium azide (B81097). escholarship.org In this transformation, the pyrone ring can undergo a ring-opening reaction upon nucleophilic attack by the azide ion, followed by an intramolecular cyclization and rearrangement to form a stable 1,2,3-triazole ring. escholarship.org For instance, 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones have been successfully converted to 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids using this method. escholarship.org

Alternatively, 1,2,4-triazoles can be synthesized from pyrone precursors. The pyrone, being a lactone (a cyclic ester), can be converted into a hydrazide by reacting with hydrazine (B178648). This pyrone-derived hydrazide can then serve as a key intermediate, which upon reaction with various reagents, can be cyclized to form the 1,2,4-triazole ring system. nih.govfrontiersin.org These resulting triazole derivatives, which can be endowed with specific functionalities originating from the pyrone starting material, are valuable in material science. For example, triazole-containing compounds have been investigated for their ability to form self-assembling monolayers and for their unique photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The advancement of research into 4-Bromo-6-methyl-2H-pyran-2-one and its derivatives is contingent upon the availability of efficient and sustainable synthetic methods. While existing protocols for the synthesis of brominated pyrones are functional, there is considerable scope for improvement. Future research should prioritize the development of novel synthetic methodologies that offer higher yields, greater selectivity, and more environmentally benign reaction conditions.

Key areas for exploration include:

Catalytic Bromination: Investigating novel catalytic systems for the regioselective bromination of 6-methyl-2H-pyran-2-one, potentially reducing the reliance on harsh brominating agents and improving atom economy.

Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved safety, scalability, and product purity.

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the brominated pyranone core in a single synthetic operation from simple starting materials would significantly streamline its production. researchgate.net

Green Chemistry Approaches: The use of greener solvents, energy-efficient reaction conditions (such as microwave or ultrasound irradiation), and recyclable catalysts are all promising avenues for making the synthesis of this compound more sustainable. researchgate.net

Recent advances in the synthesis of other brominated heterocyclic compounds, such as a novel method for preparing 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives from inexpensive starting materials, highlight the potential for innovation in this area. sioc-journal.cnresearchgate.net Such strategies could be adapted for the synthesis of this compound.

Exploration of Expanded Reaction Repertoires

This compound is a versatile building block, and its full synthetic potential can be realized by expanding its known reaction repertoire. The presence of multiple reactive sites—the bromine atom, the activated double bond, and the methyl group—allows for a diverse range of chemical transformations.

Future research should focus on:

Cross-Coupling Reactions: The bromo-substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4-position, leading to a vast library of novel derivatives.

Nucleophilic Substitution Reactions: Investigating the displacement of the bromine atom with a variety of nucleophiles (e.g., amines, thiols, alcohols) can lead to the synthesis of new classes of substituted pyranones with diverse functionalities.

Ring Transformation Reactions: Pyran-2-one derivatives are known to undergo rearrangement reactions with various nucleophiles, leading to the formation of different heterocyclic systems like pyridones, pyrazoles, and isoxazoles. researchgate.net A systematic study of these transformations with this compound could yield novel and synthetically useful heterocyclic scaffolds.

Functionalization of the Methyl Group: Exploring reactions to functionalize the C6-methyl group, such as through bromination or condensation reactions, can provide another point of diversification for creating new derivatives.

The use of pyran-2-one derivatives as precursors for a wide range of heterocyclic compounds is well-documented, and applying these strategies to this compound is a logical and promising next step. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Preliminary research on pyranone derivatives has revealed a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. researchgate.net The bromo-substituent in this compound can significantly influence the biological activity of its derivatives. Therefore, systematic Structure-Activity Relationship (SAR) studies are crucial for the development of potent and selective therapeutic agents.

Future SAR studies should aim to:

Synthesize Focused Libraries: Generate libraries of derivatives with systematic variations in the substituents at different positions of the pyranone ring.